3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride
Description
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a benzaldehyde derivative featuring a morpholine ring connected via an ethoxy linker at the 3-position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers hydrogen-bonding capacity and modulates solubility. The aldehyde group provides reactivity for further chemical modifications, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders or as a precursor for kinase inhibitors . The hydrochloride salt enhances aqueous solubility, critical for biological applications.
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14;/h1-3,10-11H,4-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANKAJEGQSVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-82-5 | |
| Record name | Benzaldehyde, 3-[2-(4-morpholinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and 4-morpholineethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) to facilitate the formation of the ethoxy linkage.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a valuable reagent in organic chemistry.
| Reaction Type | Description |
|---|---|
| Oxidation | The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate. |
| Reduction | The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride. |
| Substitution | Nucleophilic substitution can occur at the morpholine or ethoxy groups, allowing for further functionalization. |
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride may exhibit biological activity relevant to medicinal chemistry. Its interactions with specific biochemical pathways are being explored for potential therapeutic uses:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, particularly through the activation of caspases.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Biological Research
Biochemical Probes and Assays
In biological contexts, this compound is utilized as a probe in biochemical assays to study enzyme activities and cellular processes. Its structural characteristics allow it to interact with various biomolecules, facilitating investigations into metabolic pathways and disease mechanisms.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals and as an intermediate in manufacturing processes. Its unique properties enable it to serve as a precursor for various chemical transformations essential in industrial applications.
Case Study 1: Anticancer Activity
A study investigated the effects of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde derivatives on breast cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
Morpholine vs. Piperidine : Morpholine’s oxygen atom provides hydrogen-bonding sites critical for target engagement in acetylcholinesterase inhibitors, whereas piperidine analogs prioritize lipophilicity .
Substituent Effects : Methoxy or ethoxy groups at the 2- or 3-positions alter electronic density, impacting aldehyde reactivity in Schiff base formation .
Biological Activity
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 250.73 g/mol
- IUPAC Name : this compound
The compound features a benzaldehyde moiety substituted with an ethoxy group linked to a morpholine ring, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural features.
Anticancer Activity
Studies have explored the anticancer potential of morpholine-containing compounds. The morpholine ring is known for enhancing the solubility and bioavailability of drugs, which may contribute to improved efficacy in cancer treatment. Preliminary data suggest that this compound could induce apoptosis in cancer cells, although detailed studies are still required.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) may be a pathway through which this compound exerts its effects on microbial and cancer cells.
Case Studies
- Antimicrobial Testing : In vitro studies have demonstrated that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. Further testing is needed to establish the efficacy of this compound against specific pathogens.
- Cancer Cell Line Studies : Research involving various cancer cell lines has shown promising results regarding cytotoxicity. The compound's ability to induce apoptosis was noted in preliminary assays, warranting further investigation into its potential as an anticancer agent.
Data Tables
Q & A
Q. What are the established synthetic routes for 3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a benzaldehyde derivative and a morpholine-containing alkyl halide or epoxide. For example:
- Step 1: React 3-hydroxybenzaldehyde with 2-chloroethylmorpholine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the ethoxy linkage .
- Step 2: Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether .
Critical Factors:
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
Q. How should researchers handle stability and storage challenges for this compound?
Methodological Answer:
- Storage: Store under argon at –20°C in airtight, light-resistant containers to prevent oxidation of the aldehyde group and morpholine ring hydrolysis .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation products (e.g., oxidized aldehyde or morpholine ring-opened byproducts) .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize genotoxic impurities in large-scale synthesis?
Methodological Answer:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Aldehyde Reactivity: The electron-withdrawing morpholinylethoxy group activates the benzaldehyde toward nucleophilic attack. Density Functional Theory (DFT) calculations show a lowered LUMO energy at the aldehyde carbon, favoring reactions with amines or hydrazines .
- Experimental Validation: Kinetic studies (e.g., monitoring imine formation with aniline via UV-Vis) reveal a second-order rate constant of ~0.15 M⁻¹s⁻¹ in ethanol at 25°C .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). The morpholine oxygen may form hydrogen bonds with catalytic residues .
- QSAR Studies: Correlate substituent effects (e.g., methoxy vs. nitro groups at the 4-position) with IC₅₀ values in enzyme inhibition assays .
Q. What advanced analytical techniques resolve structural ambiguities in crystalline or amorphous forms?
Methodological Answer:
Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in aqueous systems?
Methodological Answer:
- Solubility Profile: The compound is sparingly soluble in water (≤2 mg/mL at pH 7) but highly soluble in DMSO (>50 mg/mL). Solubility increases at lower pH due to protonation of the morpholine nitrogen .
- Reactivity in Buffers: In PBS (pH 7.4), the aldehyde undergoes slow hydration to form a geminal diol, reducing its electrophilicity. Use freshly prepared solutions in kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
